![molecular formula C8H16N2O4 B14435347 4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid CAS No. 77382-82-2](/img/structure/B14435347.png)
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid is a chemical compound with the molecular formula C8H16N2O3 It is known for its unique structure, which includes a tert-butyl group, a nitroso group, and a hydroxybutanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid typically involves the nitrosation of secondary amines. One efficient method uses tert-butyl nitrite (TBN) as the nitrosating agent under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable reagents, are likely to be employed to ensure efficient and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite (TBN) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the nitroso group.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of nitroso compounds.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid involves the nitroso group, which can participate in various chemical reactions. The nitroso group can act as an electrophile, reacting with nucleophiles to form new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl nitrite (TBN): Used as a nitrosating agent in the synthesis of nitroso compounds.
tert-Butyl acetate: Used in organic synthesis and as a solvent.
tert-Butyl 4-aminobenzoate: Used in the synthesis of various chemical compounds.
Uniqueness
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid is unique due to its combination of a nitroso group and a hydroxybutanoic acid moiety
Eigenschaften
CAS-Nummer |
77382-82-2 |
|---|---|
Molekularformel |
C8H16N2O4 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)10(9-14)5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
LBMDCXFARKEMBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CC(CC(=O)O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


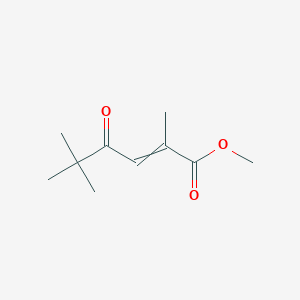
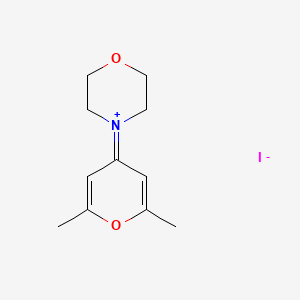
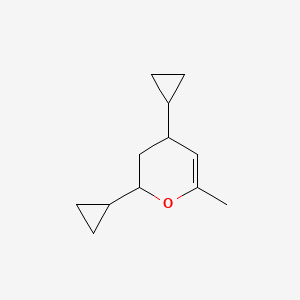
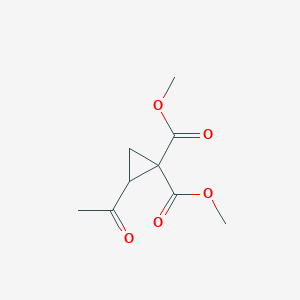
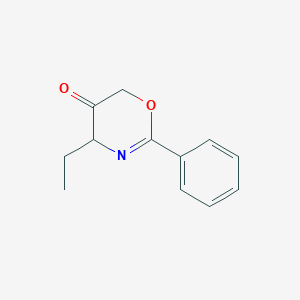
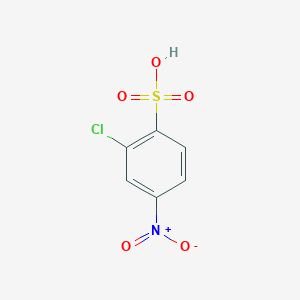
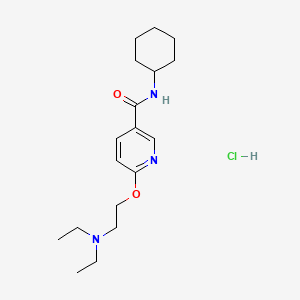
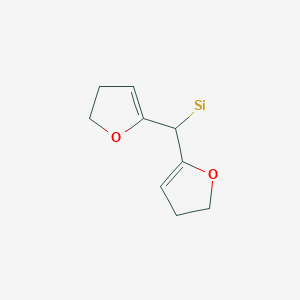
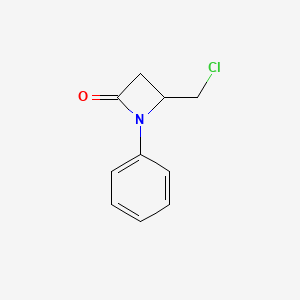
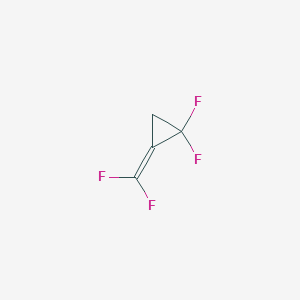
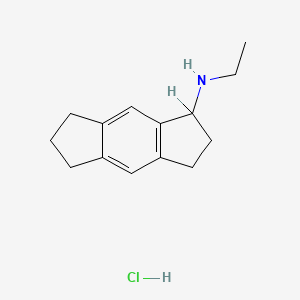

![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)

